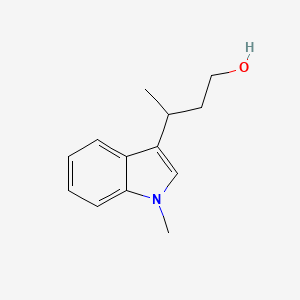

(3R)-3-(1-methyl-1H-indol-3-yl)butan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylindol-3-yl)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10(7-8-15)12-9-14(2)13-6-4-3-5-11(12)13/h3-6,9-10,15H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQZINALYHALBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)C1=CN(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3r 3 1 Methyl 1h Indol 3 Yl Butan 1 Ol

Strategies for the Construction of the Chiral Butan-1-ol Moiety

The primary challenge in synthesizing (3R)-3-(1-methyl-1H-indol-3-yl)butan-1-ol lies in the stereoselective formation of the chiral carbinol center. The main approaches either build the chiral center during the formation of the carbon skeleton or install it via the reduction of a prochiral precursor.

Asymmetric catalysis provides a powerful and atom-economical route to chiral molecules. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. The Friedel-Crafts alkylation of the indole (B1671886) nucleus at the C-3 position is a common strategy to form the crucial carbon-carbon bond.

Chiral Brønsted acids, particularly BINOL-derived phosphoric acids (CPAs), have emerged as highly effective organocatalysts for a wide range of enantioselective transformations. rsc.org In the context of synthesizing indole derivatives, CPAs excel at activating electrophiles through hydrogen bonding, bringing them into a chiral environment for a stereoselective attack by the nucleophilic indole. rsc.orgnih.gov

The synthesis of the butanol side chain can be envisioned through a Friedel-Crafts reaction between 1-methylindole (B147185) and an appropriate four-carbon electrophile, such as an α,β-unsaturated ketone (e.g., methyl vinyl ketone) or a β,γ-unsaturated α-ketoester. nih.gov The CPA catalyst protonates the carbonyl oxygen of the electrophile, lowering its LUMO energy and directing the indole's nucleophilic attack to one of the enantiofaces. This strategy directly establishes the C-3 stereocenter with high fidelity. Research has demonstrated that these reactions proceed with high yields and excellent enantioselectivities. rsc.org

| Catalyst | Electrophile | Product Type | Yield (%) | Enantiomeric Excess (ee %) |

| (S)-TRIP | Racemic spiro indolin-3-one | C3-alkylated indole | up to 99 | up to 99 |

| (R)-CPA | β,γ-unsaturated α-ketimino ester | C2-alkylated indole | up to 93 | >99 |

Data based on findings from related indole functionalization reactions. rsc.orgnih.gov

Transition metal catalysis, particularly with palladium, offers a robust method for the asymmetric functionalization of indoles. nih.govnih.gov Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a well-established method for forming chiral C-C bonds. acs.org In this process, a palladium(0) complex reacts with an allylic electrophile (such as an allylic carbonate or alcohol) to form a π-allylpalladium(II) intermediate. In the presence of a chiral ligand, the subsequent nucleophilic attack by 1-methylindole occurs stereoselectively at the C-3 position. nih.gov

This methodology can be adapted to construct the butanol side chain by choosing an appropriate allylic substrate. The reaction's efficiency and stereoselectivity are highly dependent on the nature of the chiral ligand, the solvent, and additives. nih.gov

| Metal/Ligand System | Electrophile | Product Type | Yield | Enantiomeric Excess (ee %) |

| Pd2(dba)3 / (S,S)-Anthracene-ligand | Allyl alcohol | 3-allyl-3-methyl-indolenine | Good | 83 |

| Pd(0) / Chiral Ligand | Vinylcyclopropanes | C3-alkylated indolenine | Excellent | High |

Data based on findings from related Pd-catalyzed indole alkylation studies. nih.govacs.org

Beyond chiral phosphoric acids, a diverse range of small organic molecules can catalyze the enantioselective functionalization of indoles. rsc.org These organocatalysts operate through various activation modes. For instance, chiral thiourea (B124793) derivatives act as bifunctional catalysts, activating both the nucleophile and the electrophile through a network of hydrogen bonds. nih.govjst.go.jp They are particularly effective in asymmetric Michael additions of indoles to α,β-unsaturated carbonyl compounds.

Another powerful strategy involves chiral secondary amines (e.g., prolinol derivatives), which react with α,β-unsaturated aldehydes to form transient enamines. This activation mode allows for a highly stereoselective conjugate addition of indoles. To construct the target molecule's side chain, this would involve the reaction of 1-methylindole with an appropriate enal, followed by subsequent reduction and chain elongation. The development of organocatalysis has produced a stunning array of technologies for indole alkylation. rsc.org

| Catalyst Type | Reaction Type | Electrophile | Activation Mode |

| Chiral Thiourea | Michael Addition | Nitroolefins, Enones | Hydrogen Bonding |

| Chiral Secondary Amine | Michael Addition | α,β-Unsaturated Aldehydes | Enamine Formation |

| Cinchona Alkaloid Squaramide | Michael Addition | Chalcones | Bifunctional H-Bonding |

These organocatalytic strategies are broadly applicable to the asymmetric functionalization of indoles. nih.govnih.gov

The chiral pool strategy leverages naturally occurring, inexpensive, and enantiomerically pure compounds as starting materials. For the synthesis of this compound, a suitable starting material would be a C4 building block that already possesses the desired (R) stereochemistry. A prime candidate for this approach is (R)-3-aminobutan-1-ol. google.com

This chiral precursor can be synthesized from readily available starting materials like (R)-3-aminobutyric acid via reduction. google.comvcu.edu Alternatively, chemoenzymatic methods, such as the asymmetric reduction of 4-hydroxy-2-butanone (B42824) or the resolution of racemic mixtures, can produce the enantiopure amino alcohol. google.com

Once the chiral precursor is obtained, it can be coupled with the indole nucleus. A potential synthetic route involves converting the amino group of (R)-3-aminobutan-1-ol into a suitable leaving group (e.g., via diazotization) for a subsequent Friedel-Crafts-type alkylation with 1-methylindole. A more controlled approach would involve protecting the alcohol, converting the amine to a leaving group, performing the substitution, and then deprotecting the alcohol.

An alternative and highly effective strategy involves the initial synthesis of a prochiral precursor, followed by an enantioselective reduction to create the chiral alcohol center. For this target molecule, the logical precursor is 4-(1-methyl-1H-indol-3-yl)butan-2-one. This ketone can be prepared through methods such as the Friedel-Crafts acylation of 1-methylindole or the alkylation of 1-methylindole with 3-buten-2-one (methyl vinyl ketone). The related precursor 4-(1H-indol-3-yl)butan-2-one is commercially available. sigmaaldrich.comsigmaaldrich.com

With the prochiral ketone in hand, the key stereocenter can be installed using a variety of powerful asymmetric reduction methods:

Catalytic Asymmetric Hydrogenation: Ruthenium complexes containing chiral diphosphine ligands (e.g., BINAP) and chiral diamine ligands (e.g., DPEN) are exceptionally effective for the hydrogenation of aromatic ketones with high activity and enantioselectivity. nih.gov

Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor like 2-propanol or formic acid in place of H₂ gas. Chiral Ru, Rh, or Ir catalysts, such as Ru(II)-TsDPEN complexes, are widely used and afford high enantioselectivity. sigmaaldrich.comorganic-chemistry.org

Stoichiometric Chiral Reducing Agents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst (a chiral oxazaborolidine) used with borane (B79455) provide a reliable way to reduce ketones to alcohols with predictable stereochemistry and high enantiomeric excess.

Biocatalysis: Whole-cell systems (e.g., baker's yeast, Saccharomyces cerevisiae) or isolated enzymes (ketoreductases) can reduce ketones with exceptional enantioselectivity under mild, environmentally friendly conditions. researchgate.net

| Reduction Method | Catalyst/Reagent System | Hydrogen Source | Typical Enantioselectivity |

| Asymmetric Hydrogenation | Ru-BINAP/Diamine | H₂ gas | Excellent (>95% ee) |

| Asymmetric Transfer Hydrogenation | Ru-TsDPEN | 2-Propanol or HCOOH/NEt₃ | Excellent (>95% ee) sigmaaldrich.com |

| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃) | Very Good to Excellent |

| Biocatalysis | Yeast / Ketoreductase | Co-substrate (e.g., Glucose) | Excellent (>99% ee) nih.govresearchgate.net |

Asymmetric Catalysis Approaches for Stereoselective Carbon-Carbon Bond Formation at C-3

Indole N-Methylation and C-3 Functionalization Strategies

The core of synthesizing this compound involves the strategic functionalization of the indole ring at the N-1 and C-3 positions. The order and method of these functionalizations are critical for an efficient and high-yielding synthesis.

The introduction of a methyl group at the N-1 position of the indole ring is a key step. The indole N-H bond is weakly acidic, allowing for deprotonation with a suitable base, followed by quenching with an electrophilic methyl source. The choice of base and solvent system is crucial to ensure regioselectivity and avoid competing C-3 alkylation, particularly if the C-3 position is unsubstituted.

Commonly employed conditions for N-methylation involve the use of a strong base to deprotonate the indole nitrogen, followed by the addition of a methylating agent.

| Base | Methylating Agent | Solvent | Typical Conditions |

| Sodium hydride (NaH) | Methyl iodide (CH3I) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 °C to room temperature |

| Potassium hydroxide (B78521) (KOH) | Dimethyl sulfate (B86663) ((CH3)2SO4) | Acetone, Dimethyl sulfoxide (B87167) (DMSO) | Room temperature to gentle heating |

| Potassium carbonate (K2CO3) | Methyl iodide (CH3I) | Acetone, Acetonitrile (MeCN) | Reflux |

In a typical procedure, the N-H-containing indole precursor is dissolved in an aprotic polar solvent like THF or DMF. A strong base such as sodium hydride is then added portion-wise at a reduced temperature (e.g., 0 °C) to facilitate deprotonation. Following the cessation of hydrogen gas evolution, an electrophilic methyl source, most commonly methyl iodide or dimethyl sulfate, is introduced to complete the N-methylation.

With the N-1 position methylated, the next critical step is the introduction of the (R)-3-hydroxybutyl side chain at the C-3 position. The C-3 position of 1-methylindole is highly nucleophilic and prone to electrophilic substitution. This reactivity can be harnessed through several synthetic approaches.

Friedel-Crafts Acylation followed by Asymmetric Reduction:

One robust method involves a two-step sequence starting with a Friedel-Crafts acylation. 1-Methylindole reacts with an appropriate acylating agent, such as crotonyl chloride or crotonic anhydride, in the presence of a Lewis acid catalyst to yield a C-3 acylated intermediate.

The subsequent step is the asymmetric reduction of the resulting enone to produce the desired (R)-alcohol. This is a pivotal transformation where the stereochemistry of the final product is established. Chiral reducing agents or catalytic systems are employed for this purpose.

| Catalyst/Reagent System | Type of Reduction | Typical Chiral Ligand (if applicable) |

| (R)-2-Methyl-CBS-oxazaborolidine / Borane (BH3) | Stoichiometric Reduction | N/A |

| Ruthenium(II) complexes / Hydrogen (H2) | Catalytic Hydrogenation | (R)-BINAP, (R,R)-TsDPEN |

| Transfer Hydrogenation with a Chiral Rhodium Catalyst | Catalytic Transfer | Chiral diamine ligands |

For instance, the Corey-Bakshi-Shibata (CBS) reduction, utilizing (R)-2-methyl-CBS-oxazaborolidine as a chiral catalyst with borane as the stoichiometric reductant, is a well-established method for achieving high enantioselectivity in the reduction of prochiral ketones.

Direct Asymmetric Alkylation:

An alternative and more atom-economical approach is the direct asymmetric alkylation of 1-methylindole with a suitable electrophile. This can be achieved through a chiral Lewis acid-catalyzed reaction with an electrophile such as (E)-but-2-enal, followed by reduction of the resulting aldehyde.

Enantiomeric Purity Assessment and Stereoisomer Resolution Strategies in Synthetic Development

Ensuring the high enantiomeric purity of the final product is paramount. The enantiomeric excess (e.e.) of this compound is determined using specialized analytical techniques.

Analytical Methods for Enantiomeric Purity Assessment:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric ratio. The racemic or enantiomerically enriched sample is passed through a chiral stationary phase (CSP) column. The two enantiomers interact differently with the chiral environment of the column, leading to different retention times. By comparing the peak areas of the two enantiomers, the e.e. can be accurately calculated.

| Chiral Stationary Phase (Example) | Mobile Phase (Typical) | Detection Method |

| Daicel Chiralcel OD-H, AD-H | Hexane/Isopropanol mixtures | UV (e.g., 220 nm) |

| Chiralpak IA, IB | Hexane/Ethanol (B145695) mixtures with or without additives | UV (e.g., 220 nm) |

NMR Spectroscopy with Chiral Derivatizing Agents: An alternative method involves converting the alcohol into a pair of diastereomers by reacting it with a chiral derivatizing agent, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). The resulting diastereomeric esters exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the enantiomeric ratio.

Stereoisomer Resolution Strategies:

If an asymmetric synthesis is not employed or results in low enantioselectivity, a racemic mixture of 3-(1-methyl-1H-indol-3-yl)butan-1-ol can be resolved to isolate the desired (R)-enantiomer.

Preparative Chiral Chromatography: This method scales up the analytical HPLC principle. The racemic mixture is repeatedly injected onto a larger-diameter chiral column, and the separated enantiomers are collected as they elute. While effective, this can be a costly and time-consuming process for large quantities.

Enzymatic Resolution: Biocatalytic methods offer a green and highly selective alternative. Specific lipase (B570770) enzymes can selectively acylate one enantiomer of the racemic alcohol in the presence of an acyl donor (e.g., vinyl acetate). This results in a mixture of the acylated (S)-enantiomer and the unreacted (R)-alcohol, which can then be easily separated by standard column chromatography.

| Enzyme (Example) | Acyl Donor | Solvent |

| Lipase from Candida antarctica (CAL-B) | Vinyl acetate | Toluene, Hexane |

| Lipase from Pseudomonas cepacia (PSL) | Ethyl acetate | Diisopropyl ether |

Chemoenzymatic and Biocatalytic Approaches in the Synthesis and Transformation of 3r 3 1 Methyl 1h Indol 3 Yl Butan 1 Ol

Enzyme-Catalyzed Stereoselective Formation of Alcohol Functionalities

The creation of the chiral secondary alcohol moiety in molecules like (3R)-3-(1-methyl-1H-indol-3-yl)butan-1-ol is a critical step that dictates the compound's biological activity. Biocatalysis provides highly efficient and selective methods for establishing this stereocenter.

Alcohol Dehydrogenase and Carbonyl Reductase Applications

Alcohol dehydrogenases (ADHs) and carbonyl reductases (KREDs) are nicotinamide-dependent oxidoreductases that catalyze the reversible reduction of prochiral ketones to chiral alcohols with high enantioselectivity. frontiersin.orgnih.gov These enzymes are powerful tools for the synthesis of enantiopure alcohols, including those with indole (B1671886) functionalities. The general reaction involves the asymmetric reduction of a corresponding ketone precursor, 4-(1-methyl-1H-indol-3-yl)butan-2-one, to yield the desired (3R)-alcohol.

The successful application of ADHs and KREDs often relies on screening a panel of enzymes to identify one with the desired substrate specificity and stereoselectivity. nih.gov For instance, a study on the synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol (B145695) involved screening 60 putative carbonyl reductases, identifying two that produced the (R)-alcohol with excellent enantioselectivity. nih.gov A similar screening approach could be applied to the synthesis of this compound.

Key parameters for a successful biotransformation include the choice of enzyme, cofactor regeneration system, and reaction conditions. Whole-cell biocatalysts, such as recombinant E. coli expressing a specific KRED, are often used to provide a cost-effective in situ cofactor regeneration system. nih.gov

Table 1: Examples of Carbonyl Reductase Applications in the Synthesis of Chiral Alcohols

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Conversion |

| Candida glabrata | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | >99% | High |

| Chryseobacterium sp. CA49 (ChKRED20) | 3,5-bis(trifluoromethyl)acetophenone | (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol | >99.9% | >99% |

| Codexis P1B2 | 3,5-bis(trifluoromethyl)acetophenone | (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol | >99% | 98-99% |

This table presents data for analogous reactions to illustrate the potential of carbonyl reductases for the synthesis of the target compound. Data derived from multiple sources. nih.govgoogle.com

Lipase-Mediated Kinetic Resolution

Lipases are a class of hydrolases that can catalyze the enantioselective acylation or deacylation of racemic alcohols in a process known as kinetic resolution. nih.govjocpr.com This method is widely used in the synthesis of optically active pharmaceuticals and their intermediates. nih.gov In the context of this compound, a racemic mixture of 3-(1-methyl-1H-indol-3-yl)butan-1-ol could be resolved using a lipase (B570770).

The principle of lipase-mediated kinetic resolution is based on the differential rate of reaction of the two enantiomers of the alcohol with an acyl donor. For example, in the presence of a lipase such as Candida antarctica lipase B (CALB), one enantiomer (e.g., the (S)-enantiomer) may be preferentially acylated, leaving the unreacted (R)-enantiomer in high enantiomeric purity. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%. jocpr.com

The efficiency of the resolution is determined by the enantioselectivity of the lipase, which is often expressed as the enantiomeric ratio (E-value). A high E-value is indicative of a highly selective enzyme. The choice of solvent, acyl donor, and temperature can significantly influence the E-value and reaction rate. nih.gov

Table 2: Examples of Lipase-Mediated Kinetic Resolution of Alcohols

| Lipase Source | Substrate | Acyl Donor | Product (Enantiomeric Excess) | Reference |

| Burkholderia cepacia | Racemic 2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanol | Vinyl acetate | (R)-alcohol (94% ee) | nih.gov |

| Candida rugosa | Racemic 3-[5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one acetate | Water (hydrolysis) | (S)-alcohol (>99% ee) | nih.gov |

| Pseudomonas cepacia | Racemic amine precursor for Ivabradine | Diethyl carbonate | (S)-amine (99% ee) | mdpi.com |

This table showcases the application of lipases in resolving racemic alcohols and amines, demonstrating the potential of this method for obtaining the target compound. Data derived from multiple sources. nih.govmdpi.com

Biotransformations of Indole Precursors

The biosynthesis of indole and its derivatives in nature often starts from l-tryptophan (B1681604) or indole-3-glycerol phosphate (B84403) (IGP). nih.gov Biotransformation processes can be designed to convert readily available indole precursors into more complex molecules like this compound. This can involve the use of whole microbial cells or purified enzymes to carry out specific reaction cascades.

For instance, engineered microorganisms can be designed to produce indole from glucose and ammonia. nih.gov This indole can then serve as a starting material for subsequent enzymatic or chemical modifications. The introduction of a methyl group at the N1 position of the indole ring and the subsequent elaboration of the C3 side chain can be achieved through a combination of biocatalytic steps.

Recent advances in metabolic engineering and synthetic biology allow for the construction of artificial enzymatic pathways within a microbial host. Such pathways could be designed to convert a simple indole precursor through a series of enzymatic reactions, including alkylation, acylation, and stereoselective reduction, to yield the final product, this compound.

Mechanistic Enzymology of Biocatalytic Pathways Relevant to Indole Alcohols

Understanding the reaction mechanisms of the enzymes employed in the synthesis of indole alcohols is crucial for optimizing existing processes and developing new biocatalysts. For alcohol dehydrogenases and carbonyl reductases, the mechanism involves the transfer of a hydride ion from the nicotinamide (B372718) cofactor (NADH or NADPH) to the carbonyl carbon of the ketone substrate. frontiersin.org The stereochemical outcome of the reaction is determined by the specific binding of the substrate in the enzyme's active site, which orients the carbonyl group for a facial-selective hydride attack.

In the case of lipase-catalyzed kinetic resolutions, the mechanism involves the formation of a tetrahedral intermediate between the serine residue in the lipase's active site, the acyl donor, and the alcohol substrate. The enantioselectivity arises from the differential stability of the diastereomeric tetrahedral intermediates formed from the (R)- and (S)-enantiomers of the alcohol.

The enzymatic pathways for the biotransformation of indole precursors can involve a variety of mechanistic steps. For example, the formation of the indole ring itself can proceed through a retro-aldol cleavage of indole-3-glycerol phosphate catalyzed by tryptophan synthase. nih.gov Subsequent functionalization of the indole ring can occur through enzymatic C-H activation or Friedel-Crafts type reactions catalyzed by engineered enzymes. mdpi.com A deeper understanding of these enzymatic mechanisms will continue to drive the development of more efficient and selective biocatalytic routes to valuable indole-containing chiral molecules.

Advanced Spectroscopic and Chromatographic Characterization for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of (3R)-3-(1-methyl-1H-indol-3-yl)butan-1-ol in solution. While detailed spectral data for this specific R-enantiomer is not widely published, the expected chemical shifts can be inferred from its structural analogue, the (3S)-enantiomer, as the spectra for enantiomers are identical in a non-chiral solvent.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, distinct signals are expected for the aromatic protons of the indole (B1671886) ring, the aliphatic protons of the butanol side chain, and the N-methyl group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity | Notes |

|---|---|---|---|

| Indole Aromatic Protons | 6.8 – 7.5 | Multiplets | Signals corresponding to protons at positions 2, 4, 5, 6, and 7 of the indole core. |

| Chiral Methine Proton (C3-H) | ~3.4 | Multiplet | The proton attached to the chiral carbon, coupled to adjacent methylene (B1212753) and methyl groups. |

| Hydroxymethyl Protons (-CH₂OH) | ~3.7 | Multiplet | Protons of the methylene group adjacent to the hydroxyl group. |

| Methylene Protons (-CH₂-) | ~1.9 | Multiplet | Protons of the methylene group at C2 of the butanol chain. |

| N-Methyl Protons (N-CH₃) | 3.7 – 3.9 | Singlet | A sharp signal corresponding to the three protons of the methyl group on the indole nitrogen. |

| C3-Methyl Protons (-CH₃) | 1.2 – 1.3 | Doublet | The methyl group attached to the chiral center, split by the C3-H proton. |

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the eight carbons of the 1-methylindole (B147185) core and the five carbons of the butanol side chain. mdpi.com

2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, connecting the protons along the butanol side chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the butanol side chain to the correct position (C3) of the indole ring.

NOE (Nuclear Overhauser Effect) spectroscopy can provide through-space correlations between protons, helping to confirm the three-dimensional structure, although it cannot be used to assign the absolute stereochemistry of the (R) or (S) configuration without a chiral auxiliary.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is critical for confirming the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The theoretical monoisotopic mass of C₁₃H₁₇NO is 203.131014 Da. chemspider.comuni.lu HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. For the (3S)-enantiomer, an identical molecular ion peak at m/z 203.1310 has been confirmed via HRMS, which is consistent with the theoretical mass.

Fragmentation Analysis: Electron ionization (EI) or collision-induced dissociation (CID) in MS/MS experiments would cause the molecule to break apart in a predictable manner. Key fragmentation pathways would likely include:

Loss of a water molecule (H₂O, 18 Da) from the alcohol.

Cleavage of the C-C bonds in the butanol side chain.

Formation of a stable 1-methyl-indol-3-ylmethylene cation (m/z 144) through benzylic cleavage, a characteristic fragmentation for 3-substituted indoles.

Interactive Data Table: Predicted Collision Cross Section (CCS) Data Predicted CCS values help in the structural characterization and identification of the compound in ion mobility-mass spectrometry analyses. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 204.13829 | 145.9 |

| [M+Na]⁺ | 226.12023 | 155.2 |

| [M-H]⁻ | 202.12373 | 148.3 |

| [M+H-H₂O]⁺ | 186.12827 | 139.8 |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

While NMR and MS confirm the molecular structure, they cannot differentiate between enantiomers. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for this purpose.

Optical Rotatory Dispersion (ORD): This technique measures the rotation of plane-polarized light as a function of wavelength. The (3R)-enantiomer is expected to be levorotatory (rotating light to the left, designated with a "−" sign), as the corresponding (3S)-enantiomer has been described as dextrorotatory ("+"). The specific rotation value is a characteristic physical property.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light. The resulting CD spectrum is a unique fingerprint for a specific enantiomer. The (3R) and (3S) enantiomers would produce mirror-image CD spectra. Comparing the experimental CD spectrum to that predicted by quantum-chemical calculations for the known (R) configuration provides a reliable method for absolute configuration assignment.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared light (IR) or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, broad absorption band characteristic of the O-H stretching vibration of the alcohol group, typically appearing in the range of 3300–3500 cm⁻¹. Other key signals include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule (around 2850–3100 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring C=C stretching vibrations and the C-H vibrations typically produce strong Raman signals. It is particularly useful for analyzing the molecule's carbon skeleton.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

HPLC is a cornerstone technique for assessing the chemical purity and, crucially, the enantiomeric purity (enantiomeric excess, ee) of chiral compounds. For purity analysis, a standard reversed-phase HPLC method (e.g., using a C18 column) would be employed to separate the target compound from any synthesis-related impurities or degradation products.

To determine the enantiomeric excess, a chiral separation method is required. This involves using a chiral stationary phase (CSP) that can stereoselectively interact with the two enantiomers, leading to different retention times.

The development of effective chiral stationary phases has been critical for the analysis of chiral indole-containing molecules. Polysaccharide-based CSPs are among the most versatile and widely used for this purpose. researchgate.netmdpi.com

These phases consist of a silica (B1680970) support onto which a chiral polymer, typically a derivative of cellulose (B213188) or amylose, is coated or immobilized. youtube.com The most common derivatives are phenylcarbamates, such as tris(3,5-dimethylphenylcarbamate). youtube.com The chiral recognition mechanism relies on a combination of intermolecular interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, which occur within the chiral grooves of the polysaccharide structure. youtube.com The choice of the polysaccharide backbone (amylose vs. cellulose) and the specific carbamate (B1207046) derivative significantly influences the selectivity for a given pair of enantiomers, often providing complementary separation capabilities. mdpi.comnih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and efficiency. documentsdelivered.com The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. Due to the low viscosity and high diffusivity of supercritical CO₂, SFC methods can operate at much higher flow rates than HPLC without losing resolution, leading to dramatically shorter analysis times. chromatographyonline.com

SFC has been successfully applied to the enantioseparation of various indole phytoalexins and derivatives, demonstrating its suitability for compounds like this compound. nih.govnih.gov The separations are typically performed on the same polysaccharide-based CSPs used in HPLC. The mobile phase usually consists of supercritical CO₂ mixed with a small amount of an alcohol co-solvent, such as methanol (B129727) or ethanol (B145695), which modulates analyte retention and selectivity. nih.gov The high efficiency and speed make SFC an ideal technique for high-throughput screening and preparative separation to isolate pure enantiomers. documentsdelivered.com

Gas Chromatography-Mass Spectrometry (GC-MS) in Synthetic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as an indispensable analytical technique in synthetic organic chemistry, offering a robust method for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of synthesizing chiral molecules such as this compound, GC-MS is crucial for verifying the product's identity, assessing its purity, and monitoring the reaction's progress by identifying intermediates and byproducts.

While specific, peer-reviewed GC-MS analytical data for this compound is not extensively published, its expected behavior and fragmentation pattern can be reliably predicted based on established principles of mass spectrometry and the known behavior of its constituent functional groups: the 1-methylindole system and the butan-1-ol chain with a chiral center.

Chromatographic Separation

The gas chromatographic behavior of this compound is dictated by its polarity, volatility, and chirality. On a standard, achiral GC column (e.g., DB-5 or HP-1), the (3R) and (3S) enantiomers of 3-(1-methyl-1H-indol-3-yl)butan-1-ol would not be separated and would elute as a single peak. To resolve the enantiomers, a chiral stationary phase is required. Columns containing derivatized cyclodextrins are commonly employed for the separation of chiral alcohols. nih.govmdpi.comgcms.cz In some cases, derivatization of the alcohol's hydroxyl group to form an ester, such as an acetate, can improve the separation efficiency between enantiomers on a chiral column. nih.govnih.gov

Electron Ionization Mass Spectrometry (EI-MS)

Upon elution from the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron impact (EI). The molecular ion ([M]•+) of this compound has a mass-to-charge ratio (m/z) of 203, corresponding to its molecular weight (C₁₃H₁₇NO). However, for primary alcohols, the molecular ion peak is often of low intensity or entirely absent due to rapid fragmentation. libretexts.orglibretexts.org

The fragmentation pattern is highly predictable and provides a structural fingerprint of the molecule. The primary fragmentation pathways are expected to be dominated by cleavages that form stable ions, particularly those stabilized by the indole ring.

Benzylic-Type Cleavage: The most significant fragmentation pathway is expected to be the cleavage of the C2-C3 bond. This is analogous to a benzylic cleavage, as the resulting positive charge on C3 is stabilized by the adjacent 1-methylindole ring. This process involves the loss of a hydroxyethyl (B10761427) radical (•CH₂CH₂OH, mass 45 Da), leading to the formation of a highly stable cation at m/z 158 . This fragment is anticipated to be the base peak or one of the most abundant ions in the spectrum.

Formation of the 1-Methylindole Ion: A prominent peak at m/z 131 is expected, corresponding to the stable 1-methyl-1H-indol-3-yl cation or a related isomer. nih.govnist.gov This ion can be formed through various fragmentation routes, including from the m/z 158 fragment. The stability of the 1-methylindole structure ensures its high abundance in the mass spectrum.

Dehydration: Like many alcohols, the molecular ion can undergo the loss of a water molecule (H₂O, mass 18 Da). This rearrangement would produce a fragment ion ([M-18]•+) at m/z 185 . libretexts.org

Alpha-Cleavage of the Alcohol: A smaller peak at m/z 45 , corresponding to the [CH₂CH₂OH]⁺ fragment, may also be observed.

The subsequent fragmentation of the primary ions, particularly the 1-methylindole ion (m/z 131), would yield further characteristic peaks, such as m/z 130 (loss of a hydrogen atom) and m/z 103 (loss of hydrogen cyanide, HCN, from the m/z 130 ion), which are diagnostic for the indole ring system. acs.org

The combination of the compound's retention time on a suitable GC column (particularly a chiral column) and its unique mass fragmentation pattern provides definitive evidence for its structure and stereochemical purity in a synthetic sample.

Table 1: Predicted Major Electron Ionization (EI) Fragments for this compound

| m/z | Predicted Relative Intensity | Proposed Fragment Ion Structure/Origin |

| 203 | Very Low | [M]•+ Molecular Ion |

| 185 | Low | [M - H₂O]•+ (Loss of water) |

| 158 | High (likely Base Peak) | [M - CH₂CH₂OH]⁺ (Benzylic-type cleavage) |

| 131 | High | [C₉H₉N]⁺ (1-methylindole cation) |

| 130 | Medium | [C₉H₈N]⁺ (Loss of H• from m/z 131) |

| 103 | Low-Medium | [C₈H₅N]⁺ (Loss of HCN from m/z 130) |

| 45 | Low | [C₂H₅O]⁺ (Hydroxyethyl cation) |

Investigation of Molecular Interactions and Biochemical Pathways Non Clinical Focus

In Vitro Receptor Binding and Molecular Recognition Studies

There is a lack of specific in vitro receptor binding data for (3R)-3-(1-methyl-1H-indol-3-yl)butan-1-ol in the available scientific literature. Generally, indole-containing compounds are known to interact with a variety of receptors, but the specific binding affinities and receptor profiles are highly dependent on the complete molecular structure, including stereochemistry. vulcanchem.com For instance, analogous indole (B1671886) derivatives have been studied for their interaction with serotonin (B10506) receptors, where enantiomers can display significantly different binding affinities. vulcanchem.com

Mechanistic Enzymatic Studies Involving Indole Alcohols as Substrates or Modulators

No specific mechanistic enzymatic studies have been published that utilize This compound as either a substrate or a modulator. Research on other indole compounds has shown they can be substrates for various enzymes. For example, artificial enzymes have been shown to catalyze the oxidation of indole at its C3 position. acs.org Indole and its derivatives are also known to be metabolized by gut microbiota, a process involving various bacterial enzymes. nih.gov However, the specific enzymatic interactions of This compound have not been characterized.

Cell-Free System Investigations of Molecular Mechanisms

Investigations into the molecular mechanisms of This compound using cell-free systems have not been reported in the available literature. Such systems are crucial for elucidating direct molecular interactions without the complexity of a cellular environment.

Exploration of Cellular Target Engagement in Model Organisms or Isolated Systems

There is no available research on the cellular target engagement of This compound in model organisms or isolated systems. Cellular target engagement assays are essential to confirm that a compound interacts with its intended target within a cellular context. nih.govresearchgate.net While indole derivatives can have diverse roles in eukaryotic systems, specific targets for this compound are unknown. nih.gov

Metabolic Transformations in Isolated Microsomal or Cellular Models (excluding human pharmacokinetic studies)

Specific studies on the metabolic transformations of This compound in isolated microsomal or cellular models are not present in the public domain. Studies on a related compound, 3-methylindole, in human liver microsomes have identified several oxidized metabolites and glutathione (B108866) adducts, indicating that the indole ring and its substituents are susceptible to metabolic modification by cytochrome P450 enzymes. nih.govnih.gov It is plausible that This compound undergoes similar metabolic processes, but this has not been experimentally verified.

Computational Chemistry and Theoretical Studies on 3r 3 1 Methyl 1h Indol 3 Yl Butan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For an indole (B1671886) derivative like (3R)-3-(1-methyl-1H-indol-3-yl)butan-1-ol, methods such as the B3LYP functional with a 6-31+G(d,p) basis set are commonly used to optimize the molecular geometry and calculate electronic properties. researchgate.net

These calculations provide insights into the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding between the butanol's hydroxyl group and the indole ring's π-system. The resulting electrostatic potential map would highlight electron-rich regions, such as the oxygen and nitrogen atoms, as the most probable sites for electrophilic attack. researchgate.net

Conformational Analysis and Energy Landscape Mapping

The flexibility of the butanol side chain in this compound means it can exist in multiple three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable, low-energy conformations and map the energy landscape that governs transitions between them. researchgate.net

This process typically involves systematically rotating the molecule's dihedral angles along its rotatable bonds and calculating the potential energy of each resulting conformer. nih.gov Methods like Principal Component Analysis (PCA) can be applied to simulation data to reduce the complexity of the conformational space. nih.gov The resulting energy landscape is a multidimensional plot that shows stable conformational basins (low-energy states) separated by energy barriers. researchgate.netnih.gov For this molecule, key conformations would be defined by the spatial relationship between the hydroxyl group, the chiral center, and the planar indole ring. Identifying these preferred conformations is crucial, as the molecule's biological activity is often dictated by the specific shape it adopts when interacting with a biological target.

Molecular Dynamics Simulations to Understand Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. By simulating this compound in a solvated environment (typically a box of water molecules), MD simulations provide a dynamic picture of its flexibility and interactions with its surroundings. nih.gov

These simulations reveal how the butanol side chain moves and flexes, providing quantitative measures of its conformational freedom. They also show how solvent molecules arrange themselves around the solute. For instance, MD can illustrate the formation and lifetime of hydrogen bonds between the molecule's hydroxyl group and surrounding water molecules. The impact of the solvent on the molecule's conformational preferences can be significant, as intermolecular interactions can stabilize conformations that might be less favorable in a vacuum. Solvatochromic studies on related indole derivatives confirm that solvent polarity can influence the molecule's electronic state, which is a factor captured in advanced MD simulations. researchgate.net

Ligand-Protein Docking Studies with Hypothesized Biological Targets

Given that many indole derivatives exhibit significant biological activities, such as anti-inflammatory or anticancer effects, molecular docking is a key computational technique to explore how this compound might interact with protein targets. researchgate.netajchem-a.com Docking algorithms predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com

Hypothesized targets for this molecule could include enzymes like Cyclooxygenase-2 (COX-2), which is implicated in inflammation, or various protein kinases involved in cancer pathways. ajchem-a.commdpi.com Docking studies place the ligand into the binding site of a target protein and score the different poses based on factors like intermolecular forces and geometric complementarity. These studies can screen large libraries of compounds and prioritize molecules for further experimental testing. alliedacademies.org

A primary output of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that interact with the ligand. mdpi.com For this compound, key interactions would likely involve:

Hydrogen Bonding: The butanol's hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, forming critical connections with polar residues like serine, threonine, tyrosine, or the peptide backbone. ajchem-a.commdpi.com

Hydrophobic and π-π Interactions: The aromatic indole ring can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and alanine. It can also form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. mdpi.comnih.gov The N-methyl group adds to the hydrophobic character.

The table below shows examples of interacting residues identified in docking studies of other indole-containing compounds with various protein targets.

| Target Protein | Interacting Residues (Example) | Type of Interaction | Reference |

| Cyclooxygenase-2 (COX-2) | ARG120, TYR355, ALA527 | Hydrogen Bond | ajchem-a.com |

| Odorant-Binding Protein | I8, V51, M52, L75, F119 | Hydrophobic Interaction | mdpi.com |

| Fungal Squalene Synthase | Residues in the active site | Binding Interaction | jbcpm.com |

These predictions are crucial for structure-activity relationship (SAR) studies, helping to explain why certain structural features lead to higher potency. For example, the (3R) stereochemistry of the chiral center is expected to be critical for achieving an optimal fit in a chiral protein binding pocket. The table below presents predicted binding affinities for some related indole derivatives against various targets, demonstrating the typical range of values obtained in such studies.

| Compound Type | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| Indole-Imidazolidinone Derivative | Cyclooxygenase-2 (COX-2) | -11.35 | ajchem-a.com |

| Indole Derivative | Fungal Squalene Synthase | -10.3 | jbcpm.com |

| Rhodanine-Indole Derivative | Lysyl-tRNA synthetase (LysRS) | -8.0 | mdpi.com |

These values help researchers rank and prioritize compounds for synthesis and biological evaluation.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural verification when compared with experimental data. researchgate.net Using DFT calculations, it is possible to predict the ¹H and ¹³C NMR chemical shifts, the vibrational frequencies for Fourier-transform infrared (FTIR) spectroscopy, and the electronic transitions relevant to UV-Visible spectroscopy. researchgate.net

This predictive power is invaluable for confirming the identity and purity of a newly synthesized compound like this compound. Discrepancies between predicted and experimental spectra can indicate an incorrect structure or the presence of impurities. For chiral molecules, comparing experimental circular dichroism (CD) spectra with computationally predicted spectra can help determine the absolute configuration of the stereocenter. Additionally, computational tools can predict mass spectrometry fragmentation patterns and parameters like the collision cross section (CCS), which is useful for identifying the compound in complex mixtures. uni.lu

| Spectroscopic Technique | Predicted Parameters | Purpose | Reference |

| NMR | ¹H and ¹³C Chemical Shifts | Structural Elucidation | researchgate.netmdpi.com |

| FTIR | Vibrational Frequencies | Functional Group Identification | researchgate.net |

| Mass Spectrometry | Collision Cross Section (CCS) | Molecular Identification | uni.lu |

Application As a Chiral Building Block and Precursor in Complex Organic Synthesis

Utilization in the Total Synthesis of Bioactive Indole (B1671886) Alkaloids

The indole alkaloid family represents a large and structurally diverse class of natural products, many of which exhibit potent biological activities. The intricate frameworks of these molecules often pose significant challenges to synthetic chemists. The use of pre-functionalized, chiral building blocks like (3R)-3-(1-methyl-1H-indol-3-yl)butan-1-ol can significantly streamline the synthesis of these complex targets by providing a stereochemically defined starting point.

Enantioselective Introduction of the Butanol Side Chain into Larger Scaffolds

The butanol side chain of this compound serves as a key stereogenic element that can be incorporated into larger and more complex molecular scaffolds. Synthetic strategies often involve the modification of the primary alcohol functionality to an appropriate electrophile or nucleophile, which can then participate in carbon-carbon bond-forming reactions. For instance, the alcohol can be oxidized to the corresponding aldehyde, (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde, a versatile intermediate for further elaboration. This aldehyde can then undergo various transformations, such as aldol (B89426) reactions, Wittig reactions, or reductive aminations, to append the chiral butanyl-indole moiety onto a developing alkaloid backbone.

While specific total syntheses directly employing this compound are not extensively documented in publicly available literature, the principle of utilizing such chiral synthons is a cornerstone of modern asymmetric synthesis. The inherent chirality of the butanol side chain allows for the controlled construction of adjacent stereocenters, a critical aspect in the synthesis of many polycyclic indole alkaloids.

Role in the Development of Novel Chiral Ligands and Catalysts

The development of new chiral ligands is paramount for advancing the field of asymmetric catalysis. Chiral phosphines, in particular, are a prominent class of ligands used in a multitude of transition-metal-catalyzed reactions. nih.govnih.gov The structural framework of this compound offers a scaffold upon which chiral phosphine (B1218219) moieties can be appended.

The synthetic strategy would typically involve the conversion of the primary alcohol to a suitable leaving group, followed by nucleophilic substitution with a phosphide (B1233454) anion (e.g., diphenylphosphide). The resulting chiral phosphine ligand, bearing the (3R)-3-(1-methyl-1H-indol-3-yl)butyl group, could then be coordinated to a transition metal center. The stereochemistry of the butanol side chain would create a chiral environment around the metal, influencing the stereochemical outcome of catalytic transformations. While specific examples of ligands derived directly from this alcohol are not prevalent in the literature, the modular nature of its synthesis allows for the rational design of new ligands for applications in enantioselective catalysis. nih.gov

Precursor in Synthetic Methodologies for Structurally Diverse Indole Derivatives

Perhaps the most well-documented application of this compound is as a precursor for the synthesis of a wide range of structurally diverse indole derivatives. The versatility of this building block stems from the reactivity of both the indole ring and the butanol side chain.

As previously mentioned, oxidation of the primary alcohol to the corresponding aldehyde, (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde, provides a key intermediate for numerous synthetic transformations. This aldehyde is a valuable building block for synthesizing complex organic molecules and serves as a precursor for various pharmaceutical compounds. sigmaaldrich.com For example, it can be used as a substrate in the synthesis of 2-alkyl cyclohexanone (B45756) intermediates, which are crucial for the production of steroid precursors.

Furthermore, the indole nucleus itself can undergo a variety of electrophilic substitution reactions, allowing for further functionalization of the molecule. The presence of the chiral butanol side chain can influence the regioselectivity and stereoselectivity of these reactions. The development of synthetic methodologies utilizing this precursor contributes significantly to the library of available indole-based compounds for drug discovery and materials science. nih.govrsc.org

Below is a table summarizing the key transformations and applications of this compound as a precursor.

| Precursor | Transformation | Resulting Compound Class | Potential Applications |

| This compound | Oxidation | (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde | Synthesis of complex organic molecules, pharmaceutical precursors |

| This compound | Conversion to an electrophile | Functionalized indole derivatives | Drug discovery, materials science nih.govrsc.org |

Emerging Research Areas and Future Perspectives for 3r 3 1 Methyl 1h Indol 3 Yl Butan 1 Ol Research

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly shifting towards more sustainable and environmentally friendly manufacturing processes. For a chiral molecule like (3R)-3-(1-methyl-1H-indol-3-yl)butan-1-ol, this involves the adoption of greener synthetic strategies that minimize waste, reduce energy consumption, and utilize renewable resources.

One of the most promising approaches in this regard is the use of biocatalysis. Enzymes, such as ketoreductases, can facilitate the stereoselective reduction of a corresponding ketone precursor, 4-(1-methyl-1H-indol-3-yl)butan-2-one, to the desired (3R)-alcohol enantiomer with high precision. This method often proceeds under mild reaction conditions in aqueous media, thereby avoiding the use of hazardous reagents and organic solvents typically associated with traditional chemical reductions.

Another avenue for greener synthesis lies in the exploration of catalytic asymmetric transfer hydrogenation. This technique can employ earth-abundant metal catalysts and environmentally benign hydrogen donors, offering a more sustainable alternative to stoichiometric metal hydride reagents.

Advanced Mechanistic Studies of Non-Clinical Biological Interactions

While the specific biological activities of this compound are not yet extensively documented in publicly available research, its structural similarity to other biologically active indole (B1671886) derivatives suggests it may interact with various biological targets. Advanced mechanistic studies will be crucial to elucidate these potential interactions at a molecular level.

Future research could employ a range of biophysical and biochemical techniques to identify and characterize the binding of this compound to proteins, enzymes, or receptors. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy can provide valuable data on binding affinity, thermodynamics, and the specific amino acid residues involved in the interaction.

Furthermore, cell-based assays can be utilized to probe the compound's effects on cellular signaling pathways. High-content screening and transcriptomic analysis could reveal changes in gene expression and cellular phenotypes induced by the compound, offering insights into its mechanism of action. Understanding these non-clinical biological interactions is a critical step in evaluating the potential of this molecule as a research tool or a starting point for drug discovery programs.

Exploration of Structural Analogs with Modified Electronic and Steric Properties for Research Tool Development

Systematic modification of the this compound scaffold can lead to the development of valuable research tools for chemical biology and pharmacology. By altering the electronic and steric properties of the molecule, researchers can fine-tune its binding affinity, selectivity, and pharmacokinetic properties.

For instance, introducing electron-withdrawing or electron-donating groups onto the indole ring can modulate the molecule's electronic properties and its ability to participate in hydrogen bonding or π-stacking interactions. This can have a significant impact on its binding to biological targets. Similarly, varying the length and branching of the butanol side chain can probe the steric requirements of a binding pocket.

The synthesis and evaluation of a library of structural analogs can help to establish a comprehensive structure-activity relationship (SAR). This knowledge is invaluable for designing more potent and selective chemical probes to investigate the function of specific proteins or pathways. These research tools can also be tagged with fluorescent dyes or affinity labels to facilitate their use in imaging studies or target identification experiments.

Table 1: Potential Structural Modifications and Their Rationale

| Modification Site | Proposed Change | Rationale for Modification |

| Indole Ring | Introduction of substituents (e.g., halogens, methoxy (B1213986) groups) | To alter electronic properties and explore new binding interactions. |

| Butanol Side Chain | Variation in chain length or introduction of branching | To probe the steric constraints of potential binding sites. |

| Hydroxyl Group | Esterification or etherification | To modify polarity and cell permeability. |

| N-Methyl Group | Replacement with other alkyl or aryl groups | To investigate the role of this group in binding and overall conformation. |

Potential in Materials Science or Supramolecular Chemistry Research

The indole moiety is a well-known building block in materials science and supramolecular chemistry due to its unique electronic and self-assembly properties. The presence of both a hydrogen bond donor (the hydroxyl group) and a π-rich aromatic system in this compound makes it an interesting candidate for the construction of novel supramolecular assemblies.

Research in this area could explore the ability of this molecule to form gels, liquid crystals, or other ordered structures through non-covalent interactions such as hydrogen bonding and π-π stacking. The chirality of the molecule could also lead to the formation of helical or other chiral supramolecular structures, which are of great interest for applications in chiroptical materials and asymmetric catalysis.

Furthermore, the indole nucleus can be electropolymerized to create conductive polymers. The functional groups on this compound could be used to tune the properties of the resulting polymer, such as its solubility, processability, and sensor capabilities. The development of new materials based on this scaffold could open up applications in organic electronics, sensing, and nanotechnology.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. These powerful computational tools can be applied to accelerate the discovery and development of new molecules like this compound.

AI and ML algorithms can be trained on vast datasets of chemical reactions to predict the most efficient and sustainable synthetic routes for a target molecule. This can save significant time and resources in the laboratory by prioritizing the most promising reaction conditions.

In the context of compound design, generative models can be used to create novel structural analogs of this compound with desired properties. By learning the complex relationships between chemical structure and biological activity or material properties, these models can propose new molecules that are optimized for a specific application. This data-driven approach to molecular design has the potential to dramatically accelerate the pace of innovation in both medicine and materials science.

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthetic routes for (3R)-3-(1-methyl-1H-indol-3-yl)butan-1-ol?

- Methodological Answer : A modified literature method involves enantioselective alkylation using a chiral imidazolidinone catalyst. For example, (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (62 mg) is dissolved in chloroform/isopropanol, followed by sequential addition of 2,4-dinitrobenzoic acid (53 mg), butyraldehyde (100 µL), and indole (146 mg). The reaction is stirred for 3 days at room temperature, purified via silica gel chromatography, and validated by HPLC for stereochemical purity .

Q. How should researchers characterize the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC analysis using a Daicel CHIRALPAK® column (e.g., AD-H or AS-H) with hexane/isopropanol mobile phases is recommended. Retention times and peak integration confirm enantiomeric excess (ee). HRMS (APCI+) and / NMR (e.g., δ 8.62 ppm for indole protons in DMSO-d) provide structural validation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Based on GHS classification (acute toxicity Category 4, skin/eye irritation Category 2), use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Conduct reactions in a fume hood with HEPA filtration to minimize aerosol exposure. Emergency procedures include 15-minute eye rinsing with saline and immediate decontamination of affected skin .

Advanced Research Questions

Q. How can low yields during the alkylation step be mitigated?

- Methodological Answer : Optimize catalyst loading (e.g., 10–15 mol%) and solvent polarity (e.g., chloroform vs. DMF). Pre-activate the catalyst with stoichiometric acid (e.g., 2,4-dinitrobenzoic acid) to enhance electrophilic iminium formation. Monitor reaction progress via TLC (R = 0.49 in 70:30 EtOAc/hexanes) and adjust stirring time (48–72 hours) for improved conversion .

Q. What strategies resolve contradictions in NMR shifts between synthetic batches?

- Methodological Answer : Batch variability often arises from residual solvents or diastereomeric impurities. Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound. Compare NMR data (e.g., δ 127.1 ppm for indole carbons) with literature values. HRMS (e.g., m/z 335.1512 [M+H]) confirms molecular integrity .

Q. How can biocatalytic methods improve stereoselective synthesis?

- Methodological Answer : Artificial enzymes like LmrR-based systems enable asymmetric catalysis. For example, engineered Lactococcus lactis multidrug resistance regulators (LmrR) can catalyze enantioselective alkylation under mild conditions (pH 7.0, 25°C), reducing reliance on chiral auxiliaries. Validate activity via circular dichroism (CD) spectroscopy and kinetic resolution studies .

Q. What experimental design flaws limit generalizability of toxicity data for this compound?

- Methodological Answer : Small sample sizes (e.g., 8 initial batches) and uncontrolled degradation (e.g., organic compound breakdown over 9 hours) introduce variability. Stabilize samples at 4°C during data collection and use LC-MS to track degradation products. Cross-validate results with in vitro assays (e.g., HepG2 cell viability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.